4-(9H-Fluoren-3-YL)-4-oxobutanoic acid
CAS No.: 339562-33-3
Cat. No.: VC8399617
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339562-33-3 |
---|---|
Molecular Formula | C17H14O3 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 4-(9H-fluoren-3-yl)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20) |
Standard InChI Key | HGYVIOZQAFDSKF-UHFFFAOYSA-N |
SMILES | C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 |
Canonical SMILES | C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₁₄O₃, with a molecular weight of 266.30 g/mol . Its IUPAC name, 4-(9H-fluoren-3-yl)-4-oxobutanoic acid, reflects the fusion of a fluorene moiety (a bicyclic aromatic system) to a four-carbon chain terminating in a carboxylic acid group and a ketone at the γ-position.
Structural Representation
Key structural descriptors include:
Property | Value |
---|---|
SMILES | C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 |
InChI | InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20) |
InChIKey | HGYVIOZQAFDSKF-UHFFFAOYSA-N |
The fluorene group (a fused bicyclic system of two benzene rings) is substituted at the 3-position by the 4-oxobutanoic acid chain . This substitution pattern distinguishes it from more common fluorenylmethoxycarbonyl (Fmoc) derivatives, which typically feature oxygen-based protecting groups at the 9-position .
Predicted Physicochemical Properties
Collision Cross Section (CCS) Data
Ion mobility spectrometry predictions for common adducts reveal the following CCS values :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 267.10158 | 159.8 |
[M+Na]+ | 289.08352 | 172.2 |
[M+NH₄]+ | 284.12812 | 168.2 |
[M-H]- | 265.08702 | 161.6 |
These values suggest moderate molecular rigidity, comparable to Fmoc-protected amino acids like Fmoc-Asp(OtBu)-OH (CCS ~164–172 Ų) . The [M+Na]+ adduct exhibits the largest CCS, likely due to sodium ion coordination increasing molecular volume.
Synthetic and Functional Considerations
Comparative Analysis with Fmoc Derivatives
While structurally related to Fmoc-protected aspartic acid derivatives (e.g., Fmoc-Asp-OtBu, CID 71989-14-5 ), this compound lacks the methoxycarbonyl protecting group characteristic of Fmoc chemistry. The absence of an α-amino group further differentiates it from standard peptide synthesis building blocks.
Research Gaps and Opportunities
Absence of Literature and Patent Data
No peer-reviewed studies or patents specifically addressing this compound were identified . This contrasts with its Fmoc-analogues, which are well-documented in solid-phase peptide synthesis workflows .
Proposed Applications
By analogy to structurally related compounds, potential research directions include:
-
Coordination chemistry: The ketone and carboxylic acid groups may act as ligands for metal ions.
-
Polymer synthesis: As a bifunctional monomer for step-growth polymerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume